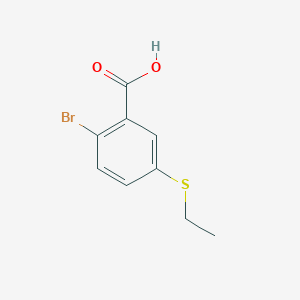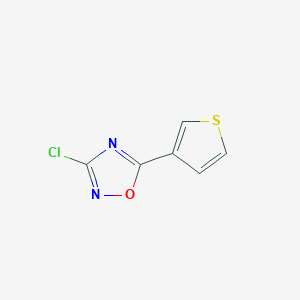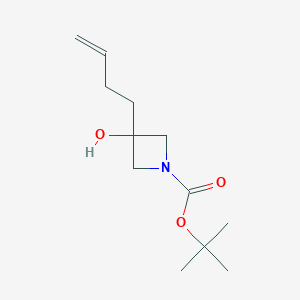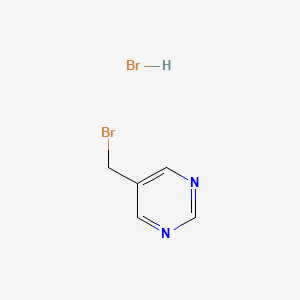
5-(Bromomethyl)pyrimidine hydrobromide
Descripción general
Descripción
5-(Bromomethyl)pyrimidine hydrobromide is a chemical compound with the molecular formula C5H6Br2N2 . It has a molecular weight of 253.92 g/mol . It is a solid substance and is used as a laboratory chemical .
Synthesis Analysis
The synthesis of 5-(Bromomethyl)pyrimidine hydrobromide has been reported in the literature . The synthesis process involves the use of 5-methylnicotinic acid as the starting material . The overall yield of the synthesis process is reported to be 65.9% . This method is described as being simple, efficient, and environmentally friendly .
Molecular Structure Analysis
The molecular structure of 5-(Bromomethyl)pyrimidine hydrobromide is characterized by the presence of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . The pyrimidine ring is substituted at the 5-position with a bromomethyl group .
Physical And Chemical Properties Analysis
5-(Bromomethyl)pyrimidine hydrobromide is a solid substance . It has a molecular weight of 253.92 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 4 . It has a rotatable bond count of 1 . Its exact mass is 283.90952 g/mol and its monoisotopic mass is 281.91157 g/mol .
Aplicaciones Científicas De Investigación
Pharmaceutical Intermediate Synthesis
5-(Bromomethyl)pyrimidine hydrobromide: is a key intermediate in the synthesis of rupatadine , a medication used to treat seasonal and allergic rhinitis . The compound’s role as an intermediate means it is crucial in the production of drugs that alleviate symptoms of allergies, providing a significant application in the pharmaceutical industry.
Cancer Research
Derivatives of pyrazolopyrimidine, synthesized using 5-(Bromomethyl)pyrimidine hydrobromide , have shown increased activity against cancer . This includes potential treatments for diseases related to the dysregulation of cMet kinases, such as non-small-cell lung carcinomas, gastric, and esophageal carcinomas . This application is particularly promising for developing new cancer therapies.
Kinase-Mediated Disease Treatment
Analogues created from 5-(Bromomethyl)pyrimidine hydrobromide are useful in treating p38 kinase-mediated diseases . These diseases include lymphoma and auto-inflammatory diseases, indicating the compound’s versatility in addressing various medical conditions.
Chemical Synthesis Efficiency
The compound has been reported to improve the efficiency of chemical syntheses . By using 5-(Bromomethyl)pyrimidine hydrobromide , researchers can achieve higher yields and more environmentally friendly processes, which is beneficial for industrial-scale production.
Development of Chemosensors
While not directly related to 5-(Bromomethyl)pyrimidine hydrobromide , similar bromomethyl pyridine compounds participate in the synthesis of chemosensors . These chemosensors can be used for colorimetric and fluorescence detection, which has applications in both scientific research and environmental monitoring.
Synthesis of Tritium Labelled Compounds
Compounds like 4-Bromopiperidine hydrobromide , which share a structural similarity to 5-(Bromomethyl)pyrimidine hydrobromide , are used as starting materials in the synthesis of tritium-labelled compounds . These labelled compounds are essential in biochemical research for tracking and studying molecular interactions.
Environmental Impact Reduction
The synthesis methods involving 5-(Bromomethyl)pyrimidine hydrobromide are noted for being environmentally friendly . This is crucial for sustainable chemistry practices, reducing the environmental impact of chemical production.
Advancements in Heterocyclic Chemistry
As a halogenated heterocyclic building block, 5-(Bromomethyl)pyrimidine hydrobromide contributes to advancements in heterocyclic chemistry . It enables the creation of novel compounds with potential applications in various fields, including materials science and nanotechnology.
Safety and Hazards
5-(Bromomethyl)pyrimidine hydrobromide is classified as a hazardous substance . It can cause skin irritation and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and face thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves .
Mecanismo De Acción
Target of Action
It has been reported that pyrazolopyrimidine derivatives substituted by a reaction with compound 5 show an increased activity against cancer and other diseases related to the dysregulation of cmet kinases .
Mode of Action
It is known that the compound is used as a key intermediate in the synthesis of other compounds . It is likely that 5-(Bromomethyl)pyrimidine hydrobromide interacts with its targets through a substitution reaction .
Biochemical Pathways
It is known that the compound plays a role in the synthesis of pyrazolopyrimidine derivatives . These derivatives have been reported to show increased activity against diseases related to the dysregulation of cMet kinases .
Pharmacokinetics
It is known that the compound is used as a key intermediate in the synthesis of other compounds , which suggests that its bioavailability may be influenced by the properties of these compounds.
Action Environment
It is known that the compound is used as a key intermediate in the synthesis of other compounds , which suggests that its action may be influenced by the conditions under which these compounds are synthesized.
Propiedades
IUPAC Name |
5-(bromomethyl)pyrimidine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2.BrH/c6-1-5-2-7-4-8-3-5;/h2-4H,1H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRWNFVXTQYUWLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=N1)CBr.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Bromomethyl)pyrimidine hydrobromide | |
CAS RN |
126230-76-0 | |
| Record name | Pyrimidine, 5-(bromomethyl)-, hydrobromide (1:?) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=126230-76-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 5-(bromomethyl)pyrimidine hydrobromide in the synthesis of thiamine analogs?
A: 5-(Bromomethyl)pyrimidine hydrobromide serves as a crucial reagent in the synthesis of thiamine analogs, specifically those mimicking "active aldehydes" and "active α-oxo-carboxylic acids" []. The compound reacts with thiazole derivatives to form quaternary thiazolium salts. These salts are structurally similar to the thiazole portion of thiamine and its phosphorylated derivatives, which play vital roles as coenzymes in crucial metabolic pathways.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



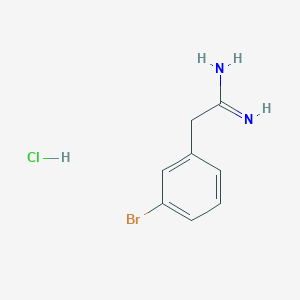
![3-(Benzo[d]thiazol-2-yl)-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-amine](/img/structure/B1377498.png)
![[3-Bromo-2-(difluoromethoxy)phenyl]methanamine hydrochloride](/img/structure/B1377501.png)
![1-[3-(chloromethyl)phenyl]-1H-pyrazole hydrochloride](/img/structure/B1377503.png)
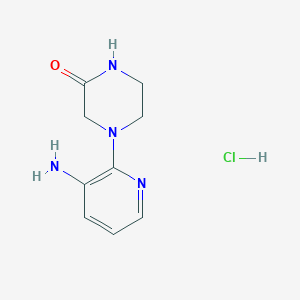
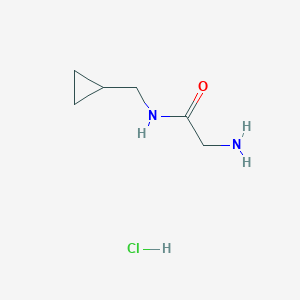


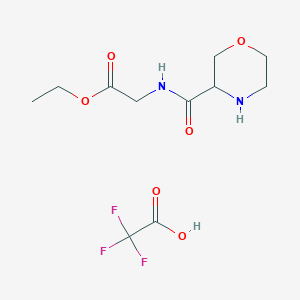
![Benzyl[2,2,2-trifluoro-1-(3-methylphenyl)ethyl]amine](/img/structure/B1377516.png)
